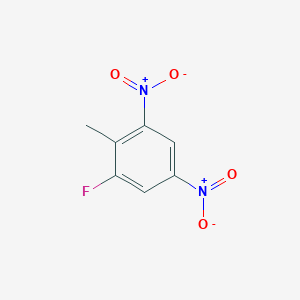

1-Fluoro-2-methyl-3,5-dinitrobenzene

Overview

Description

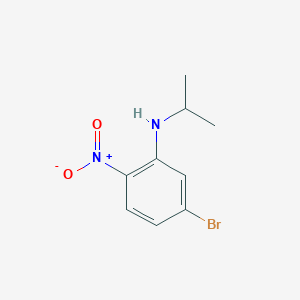

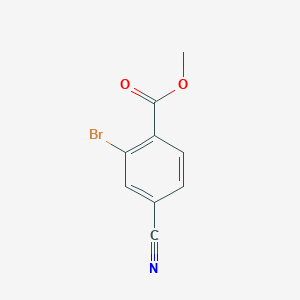

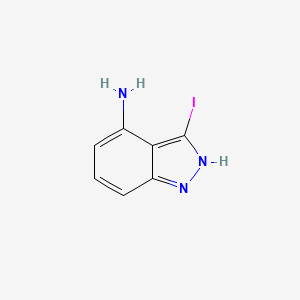

1-Fluoro-2-methyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C7H5FN2O4 . It is also known as FMNB. The compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-methyl-3,5-dinitrobenzene consists of a benzene ring with a fluorine atom, two nitro groups, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications

Protein and Amino Acid Analysis

1-Fluoro-2,4-dinitrobenzene, closely related to the specified compound, has been employed in the determination of serum amino acids, showcasing its utility in biochemistry for assay procedures (R. D. Rapp, 1963). This reagent's ability to react with amino acids under specific conditions allows for the colorimetric determination of these biomolecules, indicating its potential in clinical chemistry and diagnostic applications.

Chemical Modification and Molecular Interaction Studies

Research has indicated that derivatives of fluoro-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene, can undergo molecular rearrangement in reactions with cysteine, shedding light on the mechanism of action of toxicants functioning as alkylating agents (H. Burchfield, 1958). This highlights the compound's relevance in understanding toxicological processes and the structural dynamics of amino acid interactions.

Organometallic Chemistry and Catalysis

In organometallic chemistry, fluorinated benzenes, including those related to 1-Fluoro-2-methyl-3,5-dinitrobenzene, serve as solvents or ligands in transition-metal-based catalysis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017). The presence of fluorine substituents affects the electronic properties of these compounds, making them useful for studying weak interactions with metal centers and facilitating various catalytic processes.

Membrane Permeability and Chemical Modifications

The treatment of erythrocytes with 1-fluoro-2,4-dinitrobenzene has been explored to study changes in membrane permeability to ions (H. Berg, J. Diamond, P. Marfey, 1965). Such studies offer insights into the effects of chemical modifications on cellular functions and the structural integrity of biological membranes, contributing to a deeper understanding of cellular biology and membrane chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Fluoro-2-methyl-3,5-dinitrobenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Result of Action

The result of the action of 1-Fluoro-2-methyl-3,5-dinitrobenzene is a substituted benzene ring . The specific substitution depends on the electrophile involved in the reaction .

properties

IUPAC Name |

1-fluoro-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFYAALVLGWFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631399 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85233-16-5 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)

![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)